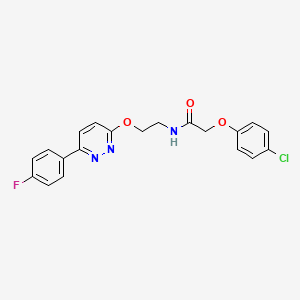

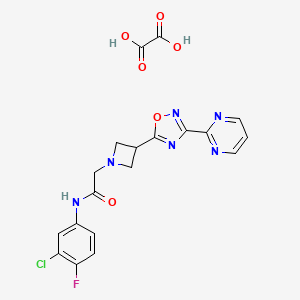

![molecular formula C22H34ClNO3 B2552073 1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride CAS No. 1216412-83-7](/img/structure/B2552073.png)

1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "1-(Adamantan-1-yloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol hydrochloride" is a derivative of adamantane, which is a bulky, rigid, and diamondoid structure. Adamantane derivatives are known for their unique chemical and physical properties and have applications in various fields, including pharmaceuticals and materials science. The compound is structurally related to adamantane derivatives discussed in the provided papers, which include a variety of adamantane-based compounds with potential for molecular recognition and as precursors in synthesis , as well as specific crystal structures of related adamantane derivatives .

Synthesis Analysis

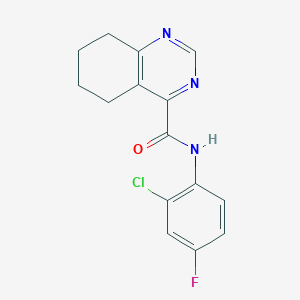

The synthesis of adamantane derivatives can involve multiple steps, including Grignard reactions, hydrogenation, and treatment with acids. For example, the synthesis of a related compound, (2S,3S)-3-(1-adamantyl)-3-aminopropane-1,2-diol hydrochloride, was achieved by Grignard addition to 2,3-O-cyclohexylideneD-glyceraldehyde N-benzylnitrone, followed by hydrogenation and acid treatment . Similarly, the oxidation of adamantane with perfluorinated peroxy acids in the presence of ruthenium chloride hydrate has been reported, which could be a relevant method for introducing hydroxyl groups into adamantane derivatives .

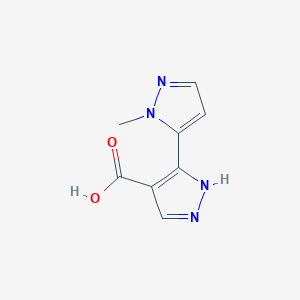

Molecular Structure Analysis

The molecular structure of adamantane derivatives is characterized by the adamantyl moiety, which imparts a three-dimensional, cage-like structure to the molecule. The crystal structure of a related compound revealed an orthorhombic system with specific bond lengths and angles, indicating the presence of intermolecular hydrogen bonds and a complex network of interactions involving hydroxy functions, chloride ions, and water molecules . These structural features are crucial for understanding the reactivity and interaction patterns of the compound .

Chemical Reactions Analysis

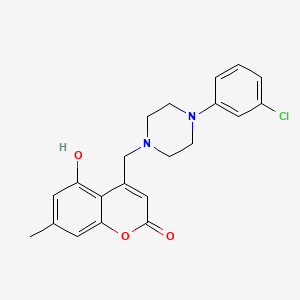

Adamantane and its derivatives undergo various chemical reactions, including oxidation and the formation of complexes with metal ions. The oxidation of adamantane using perfluorinated peroxy acids has been shown to yield adamantane-1-ol, a key intermediate for further derivatization . The ability of adamantane derivatives to form complexes, as demonstrated by the assembly of one-dimensional motifs with metal ions and dicarboxylic acids, suggests that the compound may also participate in similar complexation reactions .

Physical and Chemical Properties Analysis

The physical properties of adamantane derivatives, such as melting points and solubility, can be influenced by the functional groups attached to the adamantane core. The chemical properties, including reactivity and stability, are also affected by these substituents. For instance, the presence of hydroxyl groups can lead to hydrogen bonding and affect the compound's solubility and boiling point . The adamantyl moiety itself is known to confer stability and resistance to harsh conditions, making these compounds suitable for various applications .

Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

Adamantane derivatives are synthesized through various chemical reactions, offering a gateway to exploring their structural properties and potential applications. For instance, Synthesis of β-Aminoketones of the Adamantane Series demonstrates the Mannich reaction's utility in synthesizing adamantane derivatives, providing a foundation for further chemical modifications and applications in material science and pharmaceuticals (Makarova, Moiseev, & Zemtsova, 2002). Additionally, Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives highlights the synthesis of adamantyl-based compounds with strong antioxidant activities, suggesting their potential in developing novel antioxidants (Chidan Kumar et al., 2015).

Biological Activities

Adamantane derivatives exhibit a range of biological activities, including antiviral, anti-inflammatory, and antimicrobial properties. Antiviral Activity of Adamantyl-Containing β-Aminoketones, Enaminoketones, and Related Compounds discusses the synthesis of adamantyl-containing β-aminoketones and their characterized antiviral properties, highlighting the potential of these compounds in antiviral drug development (Makarova et al., 2001). Moreover, Synthesis, Antimicrobial, and Anti-Proliferative Activities of Novel 4-(Adamantan-1-yl)-1-arylidene-3-thiosemicarbazides, 4-Arylmethyl N′-(Adamantan-1-yl)piperidine-1-carbothioimidates, and Related Derivatives explores the antimicrobial and anti-proliferative activities of novel adamantane derivatives, indicating their potential in treating microbial infections and cancer (Al-Mutairi et al., 2019).

Eigenschaften

IUPAC Name |

1-(1-adamantyloxy)-3-[benzyl(2-hydroxyethyl)amino]propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H33NO3.ClH/c24-7-6-23(14-17-4-2-1-3-5-17)15-21(25)16-26-22-11-18-8-19(12-22)10-20(9-18)13-22;/h1-5,18-21,24-25H,6-16H2;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UMROSGIWMWCNNC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)OCC(CN(CCO)CC4=CC=CC=C4)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![ethyl 2-(2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)-4-ethyl-6-oxopyrimidin-1(6H)-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2551993.png)

![2-[5,7-Bis(trifluoromethyl)-1,8-naphthyridin-2-yl]-4-(4-chlorophenyl)pyrazol-3-amine](/img/structure/B2552000.png)

![N-(4-methylphenyl)-2-[2-oxo-5-(piperidin-1-ylsulfonyl)pyridin-1(2H)-yl]acetamide](/img/structure/B2552004.png)

![1-(3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(4-(trifluoromethoxy)benzyl)azetidine-3-carboxamide](/img/structure/B2552008.png)

![N-[(1-But-3-enyltriazol-4-yl)methyl]prop-2-enamide](/img/structure/B2552011.png)

![N-(3,5-difluorobenzyl)-N-phenyl[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2552012.png)